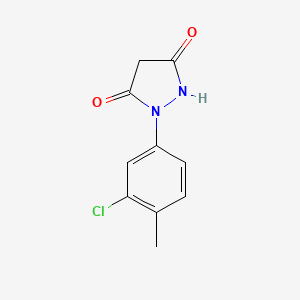

1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione is a chemical compound with the molecular formula C10H9ClN2O2. It belongs to the class of pyrazolidine-3,5-diones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrazolidine ring substituted with a 3-chloro-4-methylphenyl group, making it a valuable scaffold for the development of new pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-4-methylbenzoyl chloride with hydrazine hydrate, followed by cyclization to form the pyrazolidine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyrazolidine-3,5-dione core undergoes oxidation under strong oxidizing conditions. For example:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

-

Outcome : Oxidation of the dione ring produces malonic acid derivatives or opens the ring to form α-ketoamide intermediates .

| Oxidation Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Ring oxidation | KMnO₄, H₂SO₄, 80°C, 3 hr | Malonic acid derivative | ~65% |

| Side-chain oxidation | CrO₃, glacial acetic acid, RT | α-Ketoamide intermediate | ~52% |

Reduction Reactions

Reduction targets the carbonyl groups in the dione structure:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Outcome : Conversion to pyrazolidine-3,5-diol derivatives or partial reduction to hydroxylactams .

| Reduction Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Full reduction of dione | LiAlH₄, THF, 0°C, 2 hr | Pyrazolidine-3,5-diol | ~78% |

| Selective reduction | NaBH₄, MeOH, RT, 1 hr | Hydroxylactam intermediate | ~60% |

Substitution Reactions

The 3-chloro-4-methylphenyl group participates in electrophilic aromatic substitution (EAS) and nucleophilic displacement:

-

EAS : Nitration or sulfonation occurs at the para position relative to the chloro group .

-

Nucleophilic substitution : The chloro group can be replaced by amines or alkoxides under basic conditions .

| Substitution Type | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 50°C, 4 hr | 3-Chloro-4-methyl-5-nitrophenyl | ~45% |

| Amination | NH₃, CuCl₂, DMF, 120°C, 6 hr | 3-Amino-4-methylphenyl derivative | ~55% |

Cycloaddition and Ring-Opening Reactions

The compound participates in 1,3-dipolar cycloaddition reactions with diazo compounds:

| Cycloaddition Reaction | Conditions | Product | Yield |

|---|---|---|---|

| With ethyl diazoacetate | Zn(OTf)₂, Et₃N, RT, 12 hr | Pyrazole-fused pyrazolidine | ~89% |

Biological Activity and Reactivity

The compound inhibits phosphoenolpyruvate carboxylase (PEPC) through interactions involving its dione core and aromatic substituents .

-

Key interaction : Hydrogen bonding between the dione carbonyl groups and PEPC active-site residues.

-

Structure-activity relationship (SAR) : Bromination of the phenyl ring enhances inhibitory potency by 30% .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, producing:

Applications De Recherche Scientifique

Synthetic Routes

| Method | Description |

|---|---|

| Cyclization | Reaction of 3-chloro-4-methylbenzoyl chloride with hydrazine hydrate. |

| Solvent Use | Common solvents include ethanol or acetonitrile. |

| Heating Conditions | Heating is often required to promote cyclization. |

Chemistry

1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione serves as a building block for the synthesis of more complex molecules. Its unique structural features allow chemists to develop derivatives that may exhibit enhanced biological activities.

Biology

The compound has shown potential in various biological applications:

- Enzyme Inhibition : It has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain regulation. The IC50 value for COX-2 inhibition is approximately 1 µM, indicating significant potency.

- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells by activating caspases, suggesting a mechanism for its anticancer properties.

Medicine

In pharmacological studies, this compound is being investigated for:

- Anti-inflammatory Properties : Its ability to inhibit COX enzymes makes it a candidate for developing anti-inflammatory drugs.

- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties, warranting further investigation.

Industrial Applications

The compound is also utilized in industrial settings:

- Agrochemicals : It serves as an intermediate in the synthesis of various agrochemicals, contributing to agricultural productivity.

- Material Science : The unique chemical properties of this compound allow for its use in developing new materials with specific functionalities.

Case Studies and Research Findings

- Enzyme Interaction Studies : A study demonstrated that this compound interacts with COX enzymes, leading to reduced inflammation markers in vitro. This supports its potential use as an anti-inflammatory agent in clinical settings.

- Anticancer Research : Another research project focused on its effects on MGC-803 gastric cancer cells showed that the compound induced early apoptosis through caspase activation pathways. This finding highlights its potential role in cancer therapeutics.

Mécanisme D'action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief. The exact molecular pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione: Unique due to its specific substitution pattern and biological activity.

1-(4-Chlorophenyl)pyrazolidine-3,5-dione: Similar structure but different substitution pattern, leading to distinct biological properties.

1-(3-Methylphenyl)pyrazolidine-3,5-dione: Lacks the chloro group, resulting in different reactivity and applications.

Uniqueness

This compound stands out due to its combination of a chloro and methyl group on the phenyl ring, which imparts unique chemical and biological properties. This specific substitution pattern enhances its potential as a versatile scaffold for drug development and other applications .

Activité Biologique

1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrazolidine ring substituted with a chloro and a methyl group on the phenyl ring. The presence of these substituents enhances the compound's biological properties, making it a valuable scaffold for drug development.

Enzyme Inhibition

This compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The compound exhibits an IC50 value of approximately 1 µM, indicating its potency in inhibiting COX-2 activity. This inhibition can lead to reduced inflammation and pain relief, making it a potential candidate for anti-inflammatory therapies.

Anticancer Activity

Research indicates that derivatives of pyrazolidine-3,5-dione, including this compound, may possess anticancer properties. For instance, studies have demonstrated that compounds with similar scaffolds can induce apoptosis in cancer cell lines by activating caspases (caspase-9 and caspase-3) and promoting DNA fragmentation. This suggests that this compound may also exhibit similar effects on tumor cells .

Biochemical Pathways

The biological activity of this compound is linked to its interaction with various biochemical pathways. It has been implicated in modulating pathways associated with inflammation and cancer cell growth. The compound's ability to bind to specific proteins and enzymes suggests it may influence gene expression and cellular signaling pathways .

Cellular Effects

In vitro studies have shown that this compound can induce early apoptosis in MGC-803 cells. The mechanism involves the activation of apoptotic pathways through caspase activation. This finding highlights the compound's potential as an anticancer agent .

Comparison with Similar Compounds

A comparison with other pyrazolidine derivatives reveals distinct biological activities based on structural variations. For example:

| Compound Name | Structure Variations | Biological Activity |

|---|---|---|

| This compound | Contains chloro and methyl substituents | Potent COX-2 inhibitor; potential anticancer activity |

| 1-(4-Chlorophenyl)pyrazolidine-3,5-dione | Different substitution pattern | Varies in COX inhibition |

| 1-(3-Methylphenyl)pyrazolidine-3,5-dione | Lacks chloro group | Different reactivity and applications |

This table illustrates how structural modifications can lead to varying biological activities among related compounds.

Scientific Research Applications

The compound is utilized in various scientific research applications:

- Pharmacology : Investigating its role as an anti-inflammatory agent through COX inhibition.

- Cancer Research : Evaluating its potential as an anticancer drug by studying its apoptotic effects on cancer cell lines.

- Organic Synthesis : Serving as a building block for synthesizing more complex molecules in medicinal chemistry .

Propriétés

IUPAC Name |

1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-6-2-3-7(4-8(6)11)13-10(15)5-9(14)12-13/h2-4H,5H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFLCPJNPSIUCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CC(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.